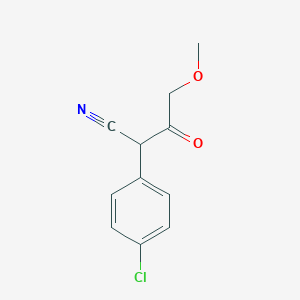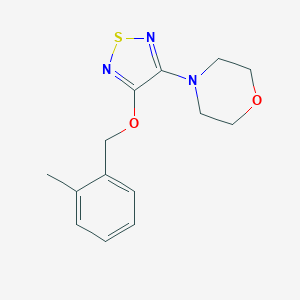
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile, also known as CDDO-Me, is a synthetic triterpenoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile activates Nrf2 by modifying Keap1, a cytoplasmic protein that negatively regulates Nrf2. This modification leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as HO-1 and NQO1. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been studied for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in lab experiments is its ability to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. This makes 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile a useful tool for studying the effects of Nrf2 activation on cellular processes. However, one limitation of using 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile is its potential toxicity at high concentrations. It is important to carefully dose 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in lab experiments to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile. One direction is the development of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile analogues with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the effects of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile on other cellular pathways, such as the mTOR pathway. Finally, the potential therapeutic applications of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in various diseases, such as cancer and neurodegenerative diseases, should be further explored.
Métodos De Síntesis
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile can be synthesized through a multi-step process starting from 2,3-dimethyl-2-butene-1,4-dial. The first step involves the conversion of 2,3-dimethyl-2-butene-1,4-dial to 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO acid) through a reaction with sulfuric acid and potassium permanganate. CDDO acid is then reacted with methyl iodide to produce 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has also been found to have antioxidant properties by increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). In addition, 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been studied for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Fórmula molecular |
C11H10ClNO2 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-methoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C11H10ClNO2/c1-15-7-11(14)10(6-13)8-2-4-9(12)5-3-8/h2-5,10H,7H2,1H3 |
Clave InChI |
YNXFZCBNXJAIQQ-UHFFFAOYSA-N |
SMILES |
COCC(=O)C(C#N)C1=CC=C(C=C1)Cl |
SMILES canónico |
COCC(=O)C(C#N)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)
![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)

![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)